molecular formula C3H7N<br>CH2CHCH2NH2<br>C3H7N B125299 Allylamine CAS No. 107-11-9

Allylamine

Cat. No. B125299
CAS RN: 107-11-9
M. Wt: 57.09 g/mol
InChI Key: VVJKKWFAADXIJK-UHFFFAOYSA-N
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Description

Allylamine is an organic compound with the formula C3H5NH2. This colorless liquid is the simplest stable unsaturated amine . It has a strong ammonia-like odor . It is used in the vulcanization of rubber and in the synthesis of pharmaceuticals .


Synthesis Analysis

Allylamine is produced by treating allyl chloride with ammonia followed by distillation . It can also be synthesized by the reaction of allyl chloride with hexamethylenetetramine in ethanol .


Molecular Structure Analysis

The molecular formula of Allylamine is C3H7N . The structure of Allylamine can be denoted as CH2=CHCH2NH2 . There are three Carbon atoms in one molecule of this Amine .


Chemical Reactions Analysis

Allylamine reacts violently with strong oxidizing agents and acids . It behaves as a typical amine . It can react with hypochlorites to give N-chloroamines, some of which are explosives when isolated .


Physical And Chemical Properties Analysis

Allylamine is a colorless to light yellow colored liquid . It has a strong ammonia-like odor . It is less dense than water . Its vapors are heavier than air . The melting point is -88 °C and the boiling point is 55 to 58 °C .

Scientific Research Applications

  • Synthesis of Aza-Heterocycles Allylamine is a fundamental unit in organic chemistry used in synthesizing aza-heterocycles. It's involved in various reactions like nucleophilic reactions, lactamizations, and cycloadditions, playing a crucial role in creating complex structural frameworks (Nag & Batra, 2011).

  • Biosensoric Applications In biosensors, allylamine mediates ss-DNA attachment to H-terminated polycrystalline diamond thin film surfaces. It facilitates specific biochemical interactions, crucial in biosensor technology (Zhuang et al., 2009).

  • Cell Adhesion and Biocompatibility Plasma polymerized allylamine (PPAa) enhances cell adhesion on polyester membranes. This application is significant in biomaterials, where enhanced cell interaction with surfaces is desired (Hamerli et al., 2003).

  • DNA Hybridization Assays Allylamine polymerization in pulsed RF plasma creates adhesion layers for DNA hybridization assays. This application is crucial in genetics and molecular biology for understanding DNA interactions (Chen et al., 2004).

  • Water Treatment Plasma polymerized allylamine on quartz particles aids in humic acid removal, demonstrating its potential in developing low-cost water treatment systems (Jarvis & Majewski, 2012).

  • Surface Modification for Medical Applications Allylamine is used to modify ultra-high molecular weight polyethylene surfaces to improve cell adhesion and proliferation, crucial in medical implants and tissue engineering (Aziz et al., 2015).

  • Targeting Fungal Squalene Monooxygenase In antifungal applications, allylamines target squalene monooxygenase, vital for treating fungal infections and potentially useful in cholesterol-lowering and cancer therapies (Sagatova, 2021).

  • Polyelectrolyte Templates for Surface Studies Allylamine-based polyelectrolytes are used in lithographic methods for surface studies, important in material science and nanotechnology (Nyamjav & Ivanisevic, 2004).

  • Synthesis of Bioactive Compounds Allylamines are key in synthesizing bioactive compounds, used in pharmaceuticals and agrochemicals. They provide novel synthetic methodologies for chemical production (Liu et al., 2022).

  • Plasma Polymerization Studies Allylamine's plasma polymerization has been extensively studied for surface modifications and understanding polymer film properties, relevant in various industrial applications (Oran et al., 2006).

Safety And Hazards

Allylamine is toxic by inhalation, ingestion, and skin absorption . It irritates skin, eyes, and mucous membranes . It is highly flammable and containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

With potent and selective inhibition of squalene epoxidase, broad antifungal activity, significant accumulation in skin layers, and direct impact on fungal cell membranes, allylamines remain agents of choice for several fungal infections of the skin . Future research may focus on improving the efficacy and safety of allylamines, as well as exploring new applications for these compounds .

properties

IUPAC Name

prop-2-en-1-amine
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InChI

InChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2
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InChI Key

VVJKKWFAADXIJK-UHFFFAOYSA-N
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Canonical SMILES

C=CCN
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Molecular Formula

C3H7N, Array
Record name ALLYLAMINE
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Related CAS

30551-89-4
Record name Poly(allylamine)
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DSSTOX Substance ID

DTXSID8024440
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Molecular Weight

57.09 g/mol
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Physical Description

Allylamine appears as a colorless to light yellow colored liquid with a strong ammonia-like odor. Less dense than water. Vapors are heavier than air. Toxic by inhalation, ingestion and skin absorption. Irritates skin, eyes and mucous membranes. Flash point below 0 °F. Boiling point 130 °F. Used to make pharmaceuticals and other chemicals., Liquid, Colorless to light-yellow liquid with a strong ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

131 to 136 °F at 760 mmHg (EPA, 1998), 53.5 °C, 52-53 °C
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Flash Point

-20 °F (EPA, 1998), -29 °C (-20 °F) - closed cup, 10 °F (-12 °C) - closed cup, -29 °C c.c.
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Solubility

Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with alcohol, chloroform, ether, Solubility in water: miscible
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Density

0.76 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.760 at 20 °C/20 °C, Relative density (water = 1): 0.8
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Vapor Density

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

242.0 [mmHg], 242 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.3
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Mechanism of Action

Aortic smooth muscle cells (SMC) modulate from a contractile to a proliferative phenotype upon subchronic exposure to allylamine. The present studies were designed to determine if this phenotypic modulation is associated with alterations in the metabolism of membrane phosphoinositides. (32)P incorporation into phosphatidylinositol 4-phosphate (PIP), phosphatidylinositol 4,5-bisphosphate (PIP2), and phosphatidic acid (PA) was lower by 31, 35, and 22%, respectively, in SMC from allylamine-treated animals relative to controls. In contrast, incorporation of (3)H-myoinositol into inositol phosphates did not differ in allylamine cells relative to control cells. Exposure to dibutyryl (db) cAMP (0.2 mM) and theophylline (0.1 mM) reduced (32)P incorporation into PIP and PIP2 in SMC from both experimental groups. Under these conditions, a decrease in (3)H-myoinositol incorporation into inositol 1-phosphate was only observed in allylamine cells. The effects of db cAMP and theophylline in allylamine and control SMC correlated with a marked decrease in cellular proliferation. These results suggest that alterations in phosphoinositide synthesis and/or degradation contribute to the enhanced proliferation of SMC induced by allylamine. To further examine this concept, the effects of agents which modulate protein kinase C (PKC) activity were evaluated. Sphingosine (125-500 ng/mL), a PKC inhibitor, decreased SMC proliferation in allylamine, but not control cells. 12-O-Tetradecanoylphorbol-13-acetate (1-100 ng/mL), a PKC agonist, stimulated proliferation in control cells, but inhibited proliferation in cells from allylamine-treated animals. /The authors/ conclude that allylamine-induced phenotypic modulation of SMC is associated with alterations in phosphoinositide metabolism., Absorption spectra showed that allylamine formed a complex with pyridoxal phosphate in soln at ph 5.2, 7.4 and 8.0. At 1x10-2 M, allylamine inhibited activity of serum glutamic-oxalacetic transaminase by 22.5%, and at 1x10-4 M it inhibited serum glutamic-pyruvic transaminase by 13.2%. It inhibited activity of serum enzymes in vitro at same concn as isonicotinic acid hydrazide. IV injection of 60 mg/kg into rats decreased activities of hepatic glutamic-oxalacetic transaminase and glutamic-pyruvic transaminase by about 50%, when these levels were determined about 5 min after injection.
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Product Name

Allylamine

Color/Form

Colorless to light yellow liquid

CAS RN

107-11-9
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Melting Point

-126 °F (NTP, 1992), -88.2 °C, -88 °C
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Record name ALLYLAMINE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Example 1 was repeated except that the 41 grams of triethoxy silane was replaced with 30.6 grams of trimethoxy silane (0.25 mole) and toluene was used as a solvent instead of p-xylene, with other conditions remaining the same. After the completion of the reaction, the reaction mixture was subjected to gas chromatography analysis. It was found that gamma-aminopropyl trimethoxy silane was obtained in a yield of 70% on an allylamine basis, while the yield of beta-amminopropyl trimethoxy silane was 0.9% on an a trimethoxy silane basis.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A three-neck flask equipped with a reflux condenser, stirring rod and thermometer was charged with 14 grams of allylamine (0.25 mole), 41 grams of triethoxy silane (0.25 mole), 20 ml. of p-xylene and 0.1% by mole (calculated as rhodium), per mole of triethoxysilane, of [Rh(μ-P Ph2) (COD)]2, that is [rhodium(μ-diphenyl phosphide) (1,5-cyclooctadiene) dimer], and heated on an oil bath maintained at a temperature of 110° C. About 1 hour after the beginning of the reaction, the reaction temperature reached 110° C. At the end of the period the reaction mixture was subjected to gas chromatography analysis. It was found that gamma-aminopropyl triethoxy silane was obtained in a yield of 81% on an allylamine basis, while the yield of beta-aminopropyl triethoxy silane was 0.7% on a triethoxy silane basis.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Rh(μ-P Ph2)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
rhodium(μ-diphenyl phosphide)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

A 300 ml autoclave was charged with 5.8g (5 millimoles) of tetrakis (triphenylphosphine) palladium, 1.8g (13.3 millimoles) of triallylamine and 80ml of N-methyl pyrrolidone as a solvent. Oxygen was removed from the autoclave by a nitrogen purge and then ammonia was added with stirring until the internal pressure reached 3.87 Kg/cm. The reactor was then heated with stirring to 100° C (pressure - 10.19 kg/cm) and subsequently to 130° C (pressure - 13.34 kg/cm). At 100° C the reaction was very slow but after 30 minutes at 130° C the triallylamine had reacted to form 5.2 millimoles of monoallylamine and 6.6 millimoles of diallylamine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

A four-neck flask equipped with a reflux condenser, dropping funnel, stirring rod and thermometer was charged with 41 grams of triethoxy silane (0.25 mole) and a solution of chloroplatinic (IV) acid as a catalyst, in isopropyl alcohol in an amount to provide 2×10-5 mole of platinum. To the mixture heated in an oil bath maintained at a temperature of 120° C., 14 grams of allylamine (0.25 mole) was dropwise added over one hour from the dropping funnel. The mixture was maintained at 120° C. for 9 hours. After the completion of the reaction, the reaction mixture was subjected to gas chromatography analysis. It was found that gamma-aminopropyl triethoxy silane was obtained in a yield of 44% on an allylamine basis, while the yield of beta-aminopropyl triethoxy silane was 10% on an allylamine basis.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A 200 ml. flask equipped with a stirrer, thermometer, dropping funnel, CO inlet tube and reflux condenser having a CO outlet tube, was flushed with carbon monoxide and charged with 1.9 milligrams of tetrarhodium dodecacarbonyl (2.5×10-6 mole), 0.027 gram of 1,5-cyclooctadiene (2.5×10-4 mole) and 60 ml. of xylene. While passing carbon monooxide through the flask at a rate of 10 ml./min., the mixture was heated to a temperature of 120° C. under stirring. To the mixture a mixture of 41 grams of triethoxy silane (0.25 mole) and 14 grams of allylamine (0.25 mole) was dropwise added over a period of 30 minutes. After the addition of the reactants, the reaction was carried out at a temperature of 120° C. for 2.5 hours under CO flush and stirring. It was revealed by gas chromatography that gamma-aminopropyl triethoxy silane was obtained in a yield of 75% on an allylamine basis, while the yield of beta-aminopropyl triethoxy silane was 7.5% on an allylamine basis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0.027 g
Type
reactant
Reaction Step Three
Quantity
1.9 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allylamine
Reactant of Route 2
Allylamine
Reactant of Route 3
Allylamine
Reactant of Route 4
Allylamine
Reactant of Route 5
Allylamine
Reactant of Route 6
Allylamine

Citations

For This Compound
57,500
Citations
A Stütz - Angewandte Chemie International Edition in English, 1987 - Wiley Online Library
Fungal infections (mycoses) are found throughout the world. Only a few structural classes of compounds currently satisfy the demands of modern chemotherapy in their treatment; hence…
Number of citations: 280 onlinelibrary.wiley.com
PJ Boor, RM Hysmith - Toxicology, 1987 - Elsevier
… injury, the basic cellular mechanisms of allylamine's toxic action remain unknown. This paper … of allylamine and related compounds, review the previous experimental use of allylamine, …
Number of citations: 86 www.sciencedirect.com
G Petranyi, JG Meingassner… - Antimicrobial agents and …, 1987 - Am Soc Microbiol
Terbinafine, an allylamine derivative, represents the most effective of this new chemical class of antimycotic compounds. Under in vitro conditions, terbinafine proved to be highly active …
Number of citations: 304 journals.asm.org
I Gancarz, G Poźniak, M Bryjak, W Tylus - European polymer journal, 2002 - Elsevier
… plasma polymers of n-butylamine and allylamine deposited on the surface of polysulfone … from allylamine. However, the amounts of nitrogen in both deposits indicated allylamine to be …
Number of citations: 103 www.sciencedirect.com
Y Yang, H Li, S Chen, Y Zhao, Q Li - Langmuir, 2010 - ACS Publications
… 200 and 254 C was probably related to the degradation of allylamine, which also indicated that the monomer allylamine was grafted onto the surface of PAN. The maximum weight loss …
Number of citations: 80 pubs.acs.org
A Stuetz, A Georgopoulos, W Granitzer… - Journal of medicinal …, 1986 - ACS Publications
… Naftifme (1) is the first representative of the new antifungal allylamine derivatives. Its biological activity is strictly bound to specific structural requirements that are unrelated to …
Number of citations: 158 pubs.acs.org
LA Mercante, A Pavinatto, LEO Iwaki… - … applied materials & …, 2015 - ACS Publications
The use of nanomaterials as an electroactive medium has improved the performance of bio/chemical sensors, particularly when synergy is reached upon combining distinct materials. In …
Number of citations: 197 pubs.acs.org
A Choukourov, H Biederman, D Slavinska… - The Journal of …, 2005 - ACS Publications
… is to determine the composition of allylamine plasma polymers (pp-allylamine), with a focus on … here, with the data used to propose a mechanism for plasma polymerization of allylamine. …
Number of citations: 132 pubs.acs.org
NS Ryder - Antimicrobial agents and chemotherapy, 1985 - Am Soc Microbiol
SF 86-327 is a new antimycotic agent of the allylamine type. Its primary action appears to be the inhibition of ergosterol biosynthesis at the point of squalene epoxidation, as was …
Number of citations: 199 journals.asm.org
PJ Boor, TJ Nelson, P Chieco - The American Journal of Pathology, 1980 - ncbi.nlm.nih.gov
… allylamine ingestion and precedes vascular morphologic alterations; we therefore proposed that the mechanism of allylamine-… histochemical evolution of allylamine-induced myocardial …
Number of citations: 40 www.ncbi.nlm.nih.gov

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